molecular formula C10H11ClO2 B11902211 (6-Chlorochroman-3-YL)methanol

(6-Chlorochroman-3-YL)methanol

Cat. No.: B11902211
M. Wt: 198.64 g/mol
InChI Key: GYDDZQWGMSXSGT-UHFFFAOYSA-N
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Description

(6-Chlorochroman-3-YL)methanol is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . . This compound is part of the chroman family, which is characterized by a benzopyran ring system. The presence of a chlorine atom at the 6th position and a methanol group at the 3rd position makes this compound unique.

Preparation Methods

The synthesis of (6-Chlorochroman-3-YL)methanol typically involves the reaction of 6-chlorochroman with formaldehyde under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

(6-Chlorochroman-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

(6-Chlorochroman-3-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chlorochroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(6-Chlorochroman-3-YL)methanol can be compared with other similar compounds, such as:

    Chroman-3-YL)methanol: Lacks the chlorine atom at the 6th position, which may affect its reactivity and biological activity.

    6-Methylchroman-3-YL)methanol: Has a methyl group instead of a chlorine atom, leading to different chemical and physical properties.

    6-Bromochroman-3-YL)methanol:

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

(6-chloro-3,4-dihydro-2H-chromen-3-yl)methanol

InChI

InChI=1S/C10H11ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-2,4,7,12H,3,5-6H2

InChI Key

GYDDZQWGMSXSGT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Cl)CO

Origin of Product

United States

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